molecular formula C12H14N2O3 B2727967 (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester CAS No. 89371-35-7

(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester

Cat. No.: B2727967
CAS No.: 89371-35-7
M. Wt: 234.255
InChI Key: SXTMXSXWPZPIFG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features an imidazolidine ring, a carboxylic acid ester, and a chiral center, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester typically involves the esterification of (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various reagents, including dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under mild conditions . The reaction proceeds through the formation of an O-acylisourea intermediate, which reacts with benzyl alcohol to form the desired ester .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts, such as dimethyl carbonate and Mukaiyama’s reagent, has been explored to enhance the sustainability of the process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target . The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid ethyl ester
  • (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid methyl ester
  • (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid propyl ester

Uniqueness

(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester is unique due to its benzyl ester group, which provides distinct reactivity and stability compared to other esters. The benzyl group can be selectively removed under mild conditions, making it a valuable protecting group in organic synthesis .

Properties

IUPAC Name

benzyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-7-10(13-12(14)16)11(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTMXSXWPZPIFG-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](NC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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